4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
CAS No.: 61938-73-6
Cat. No.: VC8019277
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 61938-73-6 |
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Molecular Formula | C14H16N2O |
Molecular Weight | 228.29 g/mol |
IUPAC Name | 4-methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Standard InChI | InChI=1S/C14H16N2O/c1-10-6-5-7-11-13(10)15-12-8-3-2-4-9-16(12)14(11)17/h5-7H,2-4,8-9H2,1H3 |
Standard InChI Key | KVZGXTYBFMHCMT-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2 |
Canonical SMILES | CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a seven-membered azepine ring fused to a quinazoline moiety, with a ketone oxygen at position 12 and a methyl group at position 4. The IUPAC name, 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, reflects its bicyclic system and saturation pattern. Key features include:
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Molecular Formula:
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Molecular Weight: 228.29 g/mol
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Canonical SMILES: CC1=NC2=C(C(=O)N1CCCC3)C3=CC=CC=C2
The methyl group at position 4 introduces steric and electronic modifications compared to the parent compound 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS 4425-23-4) . These changes potentially enhance lipid solubility and metabolic stability.
Physicochemical Characteristics
Property | Value |
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Appearance | White to off-white crystalline powder |
Solubility | Soluble in DMSO, sparingly in methanol |
Melting Point | 198–202°C (extrapolated) |
LogP (Partition Coefficient) | 2.1 (estimated) |
The methyl substituent increases hydrophobicity compared to the unmethylated analog (LogP ~1.8) . This property may improve blood-brain barrier penetration, relevant for CNS-targeted applications.
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step protocols starting from substituted anthranilic acid derivatives. A representative pathway includes:
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Acylation of 2-Aminobenzamide:
Reaction with 4-methyl-4-chlorobutanoyl chloride in THF/triethylamine yields N-(2-benzamidyl)-4-methylbutanamide intermediate . -
Cyclization:
Treatment with potassium tert-butoxide (tBuOK) induces intramolecular amide coupling, forming the azepinoquinazoline core. This step mirrors methods used for related alkaloids :Strong bases like tBuOK favor ring closure over side reactions, achieving yields up to 68% .
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Purification:
Chromatographic separation isolates the target compound from regioisomers.
Optimization Strategies
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Base Selection: tBuOK outperforms NaOMe in minimizing byproducts (Table 1) .
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Temperature Control: Reactions at −10°C reduce epimerization.
Table 1: Cyclization Efficiency with Different Bases
Base | Equivalents | Time (h) | Yield (%) | Byproduct (%) |
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NaOMe | 1.0 | 4.0 | 13 | 19 |
tBuOK | 2.0 | 0.25 | 68 | <5 |
Pharmacological Applications
Monoamine Oxidase (MAO) Inhibition
The unmethylated analog exhibits MAO-A inhibitory activity comparable to harmine (IC₅₀ ~2.1 μM). The 4-methyl derivative’s enhanced lipophilicity may improve brain penetration, potentiating effects on neurotransmitters like serotonin and dopamine .
Antimicrobial Activity
Preliminary data suggest moderate activity against Bacillus subtilis (MIC 32 μg/mL) and Candida albicans (MIC 64 μg/mL) . The methyl group may stabilize interactions with microbial membrane proteins.
Cancer Therapeutics
In colon cancer models, related azepinoquinazolines inhibit PI3K/Akt/FoxO3a signaling, inducing apoptosis (EC₅₀ ~5.8 μM). Structural analogs are under investigation for kinase selectivity.
Biological Interactions and Mechanisms
Enzymatic Targets
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MAO-A: Competitive inhibition with .
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Phosphoinositide 3-Kinase (PI3K): Allosteric modulation disrupts Akt phosphorylation.
Neuropharmacological Effects
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Potentiates soporifics (e.g., barbiturates) at 10 mg/kg in murine models.
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Induces REM sleep prolongation at higher doses (25 mg/kg).
Structural Analogs and SAR Studies
Analog | Modification | Activity Change |
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4-Ethyl Derivative | Increased alkyl chain | ↑ MAO inhibition (1.5×) |
12-Oxo Replacement | Ketone → amine | ↓ Cytotoxicity |
6,7-Dihydroxy Derivative | Added hydroxyls | ↑ Aqueous solubility |
The 4-methyl group optimizes a balance between potency and metabolic stability .
Future Research Directions
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